molecular formula C17H19Cl2NO B5404437 N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride

N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride

Cat. No. B5404437
M. Wt: 324.2 g/mol
InChI Key: HHLXYJPEYFYSQT-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride, also known as CPP-115, is a synthetic compound that has been studied for its potential therapeutic effects in treating various neurological disorders. CPP-115 is a potent and selective inhibitor of the enzyme gamma-aminobutyric acid (GABA) transaminase, which is responsible for the degradation of the inhibitory neurotransmitter GABA in the brain. Inhibition of GABA transaminase leads to an increase in GABA levels, which can have a variety of effects on brain function.

Mechanism of Action

N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride works by inhibiting the enzyme GABA transaminase, which is responsible for the breakdown of GABA in the brain. By inhibiting GABA transaminase, this compound increases the levels of GABA in the brain, which can have a variety of effects on brain function. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain. By increasing GABA levels, this compound can reduce neuronal excitability and help to prevent seizures.
Biochemical and Physiological Effects:
This compound has been shown to increase GABA levels in the brain, which can have a variety of effects on brain function. GABA is an inhibitory neurotransmitter that plays a key role in regulating neuronal activity in the brain. By increasing GABA levels, this compound can reduce neuronal excitability and help to prevent seizures. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction and to reduce anxiety-like behavior in animal models of anxiety.

Advantages and Limitations for Lab Experiments

One advantage of N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride is its high potency and selectivity for GABA transaminase inhibition. This allows for precise control over GABA levels in the brain and minimizes off-target effects. However, the synthesis of this compound is complex and requires specialized equipment and expertise. In addition, the effects of this compound on brain function are complex and may depend on a variety of factors, including the dose, route of administration, and timing of administration.

Future Directions

There are several potential future directions for research on N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride. One area of interest is the potential therapeutic effects of this compound in other neurological disorders, such as Parkinson's disease and schizophrenia. Another area of interest is the development of more selective GABA transaminase inhibitors that can target specific isoforms of the enzyme. Finally, there is interest in developing new methods for delivering this compound to the brain, such as using nanoparticles or other drug delivery systems.

Synthesis Methods

N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride can be synthesized through a multi-step process involving the reaction of various chemical precursors. The synthesis typically involves the use of hazardous chemicals and requires specialized equipment and expertise. The exact details of the synthesis are proprietary and not publicly available.

Scientific Research Applications

N-{4-[(2-chlorobenzyl)oxy]benzyl}cyclopropanamine hydrochloride has been studied extensively for its potential therapeutic effects in various neurological disorders, including epilepsy, addiction, and anxiety. Preclinical studies have shown that this compound can effectively increase GABA levels in the brain and reduce seizure activity in animal models of epilepsy. In addition, this compound has been shown to reduce drug-seeking behavior in animal models of addiction and to reduce anxiety-like behavior in animal models of anxiety.

properties

IUPAC Name

N-[[4-[(2-chlorophenyl)methoxy]phenyl]methyl]cyclopropanamine;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18ClNO.ClH/c18-17-4-2-1-3-14(17)12-20-16-9-5-13(6-10-16)11-19-15-7-8-15;/h1-6,9-10,15,19H,7-8,11-12H2;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HHLXYJPEYFYSQT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC1NCC2=CC=C(C=C2)OCC3=CC=CC=C3Cl.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H19Cl2NO
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

324.2 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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